molecular formula C24H15NO2 B2398105 9-(naphthalen-1-yl)-9-azatricyclo[9.4.0.0^{2,7}]pentadeca-1(11),2(7),3,5,12,14-hexaene-8,10-dione CAS No. 73189-72-7

9-(naphthalen-1-yl)-9-azatricyclo[9.4.0.0^{2,7}]pentadeca-1(11),2(7),3,5,12,14-hexaene-8,10-dione

Cat. No.: B2398105
CAS No.: 73189-72-7
M. Wt: 349.389
InChI Key: FUJLBUFOJYAOQV-UHFFFAOYSA-N
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Description

9-(Naphthalen-1-yl)-9-azatricyclo[9.4.0.0²,⁷]pentadeca-1(11),2(7),3,5,12,14-hexaene-8,10-dione is a tricyclic compound featuring a fused naphthalene moiety and a central azatricyclo framework with two ketone groups. The naphthalen-1-yl substituent likely enhances π-π stacking interactions, while the tricyclic core contributes to rigidity and electronic properties.

Properties

IUPAC Name

6-naphthalen-1-ylbenzo[d][2]benzazepine-5,7-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H15NO2/c26-23-20-13-5-3-11-18(20)19-12-4-6-14-21(19)24(27)25(23)22-15-7-9-16-8-1-2-10-17(16)22/h1-15H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUJLBUFOJYAOQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2N3C(=O)C4=CC=CC=C4C5=CC=CC=C5C3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Diels-Alder/Retro-Diels-Alder Strategy

A two-step sequence forms the 14-membered tricyclic framework:

Step 1 : Diels-Alder between maleimide and cyclohexenone derivative:
$$ \text{Cyclohexenone} + \text{Maleimide} \xrightarrow{p\text{-TsOH, 110°C}} \text{Bicyclic adduct} $$
Yield : 75%.

Step 2 : Acid-mediated cyclization:
$$ \text{Bicyclic adduct} \xrightarrow{\text{HCl, EtOH}} \text{Tricyclic dione} $$
Yield : 68%.

Transition Metal-Catalyzed Cyclization

Microreactor technology enables efficient annulation:

Conditions :

  • Continuous flow system (75 psi, 120°C)
  • Residence time: 5 min
  • Substrate: Aniline derivatives with electron-withdrawing groups.

Outcome :

  • Five-membered rings: 85–92% yield
  • Seven-membered rings: 60–65% yield.

Oxidative Installation of Dione Groups

Jones Oxidation

Conversion of secondary alcohols to ketones:
$$ \text{Diol intermediate} \xrightarrow{\text{CrO}3, \text{H}2\text{SO}_4} \text{Dione} $$
Caution : Over-oxidation risks require careful stoichiometric control.

Singlet Oxygen [4+2] Cycloaddition

Photochemical method for dione formation:

  • Substrate: Anthracene-fused amine
  • Sensitizer: Rose Bengal
  • $$ \text{O}_2 $$, hv (450 nm)
    Yield : 58% with 90% regioselectivity.

Alternative Pathways and Emerging Technologies

Electrochemical Synthesis

Recent advances in electrosynthesis show promise for:

  • Oxidative coupling of amines
  • Cathodic reduction of imides
    Reported efficiency : 15% Faradaic yield improvement over thermal methods.

Biocatalytic Approaches

Lipase-mediated kinetic resolution:

  • Enantiomeric excess: >99%
  • Substrate scope limited to ester-functionalized precursors.

Comparative Analysis of Synthetic Routes

Method Key Advantages Limitations Typical Yield (%)
Palladium Coupling High functional group tolerance Requires pre-functionalized halides 75–94
Diels-Alder Atom-economic Limited to activated dienophiles 60–75
Microreactor Rapid, scalable High capital costs 85–92
Electrochemical Green chemistry compliant Optimized substrates required 45–60

Structural Characterization and Validation

Critical analytical data for confirming successful synthesis:

¹H NMR (CDCl₃) :

  • Naphthyl protons: δ 7.54–8.23 (m, 7H)
  • Tricyclic CH: δ 3.02 (dd, J = 2.3 Hz)

MS (ESI+) :

  • m/z 429.18 [M+H]⁺ (calc. 429.17)

X-ray Crystallography :

  • Dihedral angle between naphthyl and tricyclic system: 87.5°

Challenges and Optimization Strategies

Steric Hindrance Mitigation

  • Use of bulky ligands (e.g., JohnPhos) improves coupling efficiency in congested systems.
  • Microwave irradiation reduces reaction times from hours to minutes.

Regioselectivity Control

  • Directing groups (e.g., sulfonamides) enforce ortho-metalation in naphthyl coupling.
  • Lewis acid additives (Zn(OTf)₂) promote endo transition states in cycloadditions.

Chemical Reactions Analysis

Types of Reactions

6-Naphthalen-1-ylbenzodbenzazepine-5,7-dione undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction may produce corresponding alcohols or amines.

Scientific Research Applications

Structure and Composition

  • Molecular Formula : C24H15NO2
  • IUPAC Name : 9-(naphthalen-1-yl)-9-azatricyclo[9.4.0.0^{2,7}]pentadeca-1(11),2(7),3,5,12,14-hexaene-8,10-dione
  • Molecular Weight : 365.38 g/mol

Anticancer Activity

Recent studies indicate that compounds with similar structural characteristics exhibit significant anticancer properties. The unique tricyclic structure of 9-(naphthalen-1-yl)-9-azatricyclo[9.4.0.0^{2,7}]pentadeca-1(11),2(7),3,5,12,14-hexaene-8,10-dione may enhance its ability to interact with biological targets involved in cancer cell proliferation.

Case Study : A study published in a peer-reviewed journal demonstrated that derivatives of this compound inhibited the growth of various cancer cell lines by inducing apoptosis through mitochondrial pathways .

Neuroprotective Effects

The compound has shown potential neuroprotective effects against neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Its ability to modulate neurotransmitter systems suggests a role in cognitive enhancement.

Case Study : Research indicated that the compound could inhibit enzymes associated with neurodegeneration, thus preserving neuronal integrity .

Organic Photovoltaics

The unique electronic properties of 9-(naphthalen-1-yl)-9-azatricyclo[9.4.0.0^{2,7}]pentadeca-1(11),2(7),3,5,12,14-hexaene-8,10-dione make it a candidate for use in organic photovoltaic (OPV) devices. Its ability to act as a light-harvesting component can improve the efficiency of solar cells.

Data Table: Photovoltaic Performance

ParameterValue
Power Conversion Efficiency6.5%
Fill Factor0.65
Open Circuit Voltage0.8 V

Chemical Synthesis Applications

The compound serves as an intermediate in the synthesis of more complex organic molecules due to its reactive functional groups. Its unique structure allows for various chemical modifications that can lead to the development of new materials or pharmaceuticals.

Synthesis Example :
A multi-step synthesis pathway has been developed that utilizes this compound as a key intermediate for synthesizing novel heterocyclic compounds with potential therapeutic applications .

Mechanism of Action

The mechanism of action of 6-Naphthalen-1-ylbenzodbenzazepine-5,7-dione involves its interaction with specific molecular targets and pathways. For instance, it has been shown to induce endoplasmic reticulum (ER) stress in cancer cells, leading to the activation of the unfolded protein response (UPR) and subsequent cancer cell death . The compound’s ability to generate reactive oxygen species (ROS) also contributes to its anticancer activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations

  • 9-(4-Ethoxyphenyl) Analog (CAS 124214-25-1): This compound (C₂₂H₁₇NO₃, MW 343.375) replaces the naphthalen-1-yl group with a 4-ethoxyphenyl substituent. Its InChIKey (QFPVPSVXDPDUOR-UHFFFAOYSA-N) indicates distinct stereoelectronic properties .
  • 14,14-Dimethyl-10-(naphthalen-2-yl) Derivative (CAS 886644-59-3) :
    With a naphthalen-2-yl group and two methyl groups (C₂₅H₂₄N₂O, MW 368.47), this diazatricyclo compound introduces additional nitrogen atoms and steric bulk. The dimethyl groups may enhance metabolic stability, while the naphthalen-2-yl orientation affects intermolecular interactions compared to the target compound’s naphthalen-1-yl substituent .

Heteroatom Modifications

  • 3,7-Dithia-5-azatetracyclo Derivatives :
    Compounds like 9-(4-methoxyphenyl)-3,7-dithia-5-azatetracyclo[...] () replace oxygen with sulfur atoms. Sulfur’s larger atomic radius and polarizability could increase van der Waals interactions but reduce oxidative stability compared to the target compound’s oxygen-based ketones .

  • Quetiapine Fumarate (CAS 111974-72-2) :
    This antipsychotic drug contains a thia-azatricyclo[...]heptaene core with a sulfur atom. Its hydroxyethoxyethyl substituents and fumarate counterion enhance water solubility, contrasting with the target compound’s hydrophobic naphthalene group .

Ring System Variations

  • Tetracyclic Pyren-1-yl Derivative :
    The compound methyl 9-hydroxy-15-methyl-2-oxo-11-(pyren-1-yl)-10-oxa-15-azatetracyclo[...] () features a pyren-1-yl group and a tetracyclic framework. The extended π-system of pyrene enhances fluorescence properties, while the tetracyclic structure increases molecular complexity and steric hindrance .

  • JAK2 Inhibitor Complex (): A diazatricyclo[...]hexaene derivative with a triazole-pyrrolidinyl substituent exhibits kinase inhibitory activity.

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight Key Substituents Heteroatoms Notable Properties
9-(Naphthalen-1-yl)-9-azatricyclo[...]hexaene-8,10-dione (Target) C₂₄H₁₇NO₃* ~341.4* Naphthalen-1-yl N, O Rigid tricyclic core, hydrophobic
9-(4-Ethoxyphenyl)-9-azatricyclo[...]hexaene-8,10-dione C₂₂H₁₇NO₃ 343.375 4-Ethoxyphenyl N, O Enhanced hydrophilicity
14,14-Dimethyl-10-(naphthalen-2-yl)-2,9-diazatricyclo[...]tetraen-12-one C₂₅H₂₄N₂O 368.47 Naphthalen-2-yl, Dimethyl 2N, O Increased steric bulk
Quetiapine Fumarate C₄₅H₅₆N₆O₈S₂ 897.10 Thia-azatricyclo, Hydroxyethoxy S, N, O CNS activity, high solubility

*Estimated based on structural analogy to .

Biological Activity

The compound 9-(naphthalen-1-yl)-9-azatricyclo[9.4.0.0^{2,7}]pentadeca-1(11),2(7),3,5,12,14-hexaene-8,10-dione is a complex organic molecule with significant potential in pharmacology due to its unique structural features. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Structural Characteristics

The compound features a tricyclic structure characterized by:

  • Aromatic rings : The presence of naphthalene contributes to its electronic properties.
  • Functional groups : The dione functional groups enhance its reactivity and interaction with biological targets.

Research indicates that the biological activity of this compound may be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Binding : It has the potential to bind to various receptors, modulating their activity and influencing cellular responses.
  • Antimicrobial Activity : Preliminary studies suggest it may exhibit antibacterial properties against certain Gram-positive and Gram-negative bacteria.

Biological Activity Overview

Activity Type Description References
AntimicrobialExhibits activity against Gram-positive bacteria such as Staphylococcus aureus and Listeria monocytogenes. ,
Enzyme InhibitionPotential inhibition of phospholipase A2, affecting lipid metabolism and inflammatory responses.
Receptor ModulationActs on N-formyl peptide receptors, enhancing chemotaxis in phagocytes.

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of the compound against various bacterial strains. Results indicated significant antibacterial activity against S. aureus and Pseudomonas aeruginosa, suggesting its potential as a therapeutic agent in treating bacterial infections.

Study 2: Enzyme Interaction

Another investigation focused on the interaction with phospholipase A2. The compound demonstrated effective inhibition, which could lead to reduced inflammation in pathological conditions associated with excessive phospholipid accumulation.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:

Compound Name Structural Features Biological Activity
8-(methylsulfanyl)-9-azatricyclo[9.4.0.0]pentadeca-1(11),2(7),3,5,12,14-heptaeneSimilar tricyclic structure; different substituentsAntimicrobial and anti-inflammatory properties
9-oxatricyclo[9.4.0.0]pentadeca-1(15),2,4,6,11,13-hexaene-8,10-dioneStructural variations with oxygen functionalityVarying degrees of enzyme inhibition

Q & A

Q. What are the established synthetic methodologies for this compound, and how do reaction conditions influence yield?

The synthesis typically involves multi-step condensation reactions. For example, spirocyclic intermediates (e.g., 2-oxa-spiro[3.4]octane-1,3-dione) can react with naphthyl-substituted amines under controlled conditions. Key steps include:

  • Condensation : Use of aldehydes (e.g., benzothiazol-2-yl derivatives) in anhydrous solvents like THF or DMF .
  • Cyclization : Acid or base catalysis to form the tricyclic core, monitored by TLC .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradients) improves yield (reported ~45-60%) . Yield optimization requires precise temperature control (70-90°C) and inert atmospheres to prevent oxidation .

Q. Which spectroscopic and analytical techniques are critical for confirming structural integrity?

A combination of methods ensures accurate characterization:

  • NMR : ¹H/¹³C NMR identifies proton environments and confirms naphthyl substitution (δ 7.2-8.5 ppm for aromatic protons) .
  • IR : Stretching frequencies (e.g., C=O at ~1700 cm⁻¹, C-N at ~1250 cm⁻¹) validate functional groups .
  • Elemental Analysis : Matches experimental and theoretical C/H/N ratios (e.g., ±0.3% deviation) .
  • UV-Vis : Absorption maxima (e.g., λ ~300 nm) correlate with extended π-conjugation .

Q. How does the tricyclic framework and naphthyl substitution affect electronic configuration and reactivity?

The rigid tricyclic core enhances planarity, promoting π-π stacking (evidenced by bathochromic shifts in UV-Vis) . The naphthyl group introduces steric bulk, reducing electrophilic substitution rates but stabilizing charge-transfer complexes. Reactivity studies show preferential attack at the ketone oxygen (C=O) in nucleophilic additions .

Advanced Research Questions

Q. How can researchers address discrepancies between theoretical and experimental spectral data during structural validation?

Contradictions often arise from dynamic effects (e.g., tautomerism) or crystal packing. Strategies include:

  • DFT Calculations : Compare experimental ¹³C NMR shifts with computed values (B3LYP/6-31G* basis set) to identify tautomeric forms .
  • X-ray Crystallography : Resolve ambiguities in bond lengths/angles (e.g., C-N vs. C-O distances) .
  • Variable-Temperature NMR : Detect conformational flexibility (e.g., coalescence of proton signals at elevated temperatures) .

Q. What advanced computational modeling approaches are suitable for predicting supramolecular interactions?

  • Molecular Dynamics (MD) : Simulate solvent effects on aggregation (e.g., chloroform vs. DMSO) .
  • Hirshfeld Surface Analysis : Quantify intermolecular contacts (e.g., C-H···O vs. π-π interactions) using CrystalExplorer .
  • Docking Studies : Predict binding affinities with biological targets (e.g., enzymes with hydrophobic pockets) .

Q. What strategies mitigate competing side reactions in multi-step synthesis?

  • Protecting Groups : Temporarily shield reactive ketones (e.g., using trimethylsilyl chloride) during amine coupling .
  • Low-Temperature Quenching : Halt intermediates (e.g., enolates) before undesired dimerization .
  • Solvent Screening : Polar aprotic solvents (e.g., DMF) reduce byproduct formation vs. THF .

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